molecular formula C9H16N2O2 B13191175 5-(Azetidin-1-yl)piperidine-3-carboxylic acid

5-(Azetidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13191175
M. Wt: 184.24 g/mol
InChI Key: NJAAXJSLUCNTEL-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features both azetidine and piperidine rings These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-1-yl)piperidine-3-carboxylic acid typically involves the formation of the azetidine and piperidine rings followed by their subsequent coupling. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the efficient formation of carbon-carbon bonds and is widely used in the pharmaceutical industry .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted azetidine or piperidine derivatives.

Scientific Research Applications

5-(Azetidin-1-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecule. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

  • 5-(Azetidin-1-yl)pyridine-3-carboxylic acid
  • 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
  • 5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid

Comparison: 5-(Azetidin-1-yl)piperidine-3-carboxylic acid is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

5-(azetidin-1-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C9H16N2O2/c12-9(13)7-4-8(6-10-5-7)11-2-1-3-11/h7-8,10H,1-6H2,(H,12,13)

InChI Key

NJAAXJSLUCNTEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2CC(CNC2)C(=O)O

Origin of Product

United States

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